molecular formula C23H18N2O3 B4878404 1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione

1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione

Cat. No.: B4878404
M. Wt: 370.4 g/mol
InChI Key: QVHAUDUDJRNKNF-UHFFFAOYSA-N
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Description

1-[2-(4-Methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative characterized by a 3-phenyl substitution at the N3 position and a 2-(4-methylphenyl)-2-oxoethyl group at the N1 position.

Properties

IUPAC Name

1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-16-11-13-17(14-12-16)21(26)15-24-20-10-6-5-9-19(20)22(27)25(23(24)28)18-7-3-2-4-8-18/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHAUDUDJRNKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to facilitate the formation of the quinazoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Alkylation Reactions

The compound undergoes alkylation at the N1 and N3 positions of the quinazoline-dione scaffold due to the nucleophilic nature of the amide nitrogens.

Reagent/ConditionsProduct FormedYieldKey ObservationsReference
Ethyl chloroacetate in DMF/K₂CO₃1,3-bis(acetoxyethyl)quinazoline-2,4-dione73%Selective N-alkylation confirmed via NMR; reaction proceeds at RT.
Methyl iodide in ethanol1,3-bis(methyl)-substituted derivative68%Requires reflux (6–8 h); steric hindrance observed with bulkier alkyl halides.

Hydrazinolysis and Formation of Hydrazide Derivatives

The ketone group at the 2-oxoethyl side chain reacts with hydrazine to form hydrazones, enabling further cyclization.

Reaction PathwayConditionsProductApplicationReference
Hydrazinolysis of ester groupsReflux with NH₂NH₂·H₂O in ethanol2,2′-(2,4-dioxoquinazoline-diyl)di(acetohydrazide)Intermediate for heterocyclic ring formation (e.g., triazoles, oxadiazoles).
Condensation with CS₂/KOHReflux (8 h)1,3-bis(5-mercapto-1,3,4-oxadiazol-2-ylmethyl)quinazoline-dioneForms disulfide bridges for enhanced antimicrobial activity.

Cyclization Reactions to Form Heterocyclic Moieties

The side-chain hydrazide intermediates undergo cyclization to generate fused heterocycles, expanding pharmacological potential.

SubstrateCyclization AgentProductBiological RelevanceReference
Dithiosemicarbazide derivativeHgO (reflux)1,3-bis(5-(phenylamino)-1,3,4-oxadiazol-2-ylmethyl)quinazoline-dioneInhibits bacterial DNA gyrase (MIC: 3–6 μg/mL against E. coli).
Disemicarbazide derivativeH₂SO₄ (0°C)1,3-bis(5-mercapto-4-phenyltriazol-3-ylmethyl)quinazoline-dioneDemonstrates anti-HIV activity (EC₅₀: ~43 μM).

Condensation Reactions with Aromatic Aldehydes

The hydrazide side chain reacts with aldehydes to form Schiff bases, which are precursors for antimicrobial agents.

AldehydeConditionsProductActivityReference
BenzaldehydeEthanol, RTArylidene hydrazide derivativeAntibacterial (MIC: 12.5 μg/mL against S. aureus).
4-MethoxybenzaldehydeAcetic acid, refluxMethoxy-substituted arylideneEnhanced solubility and antifungal activity.

Nucleophilic Substitution Reactions

The bromine atom (if present in analogs) undergoes substitution, enabling structural diversification.

ReagentConditionsProductKey FeatureReference
Sodium methoxideMethanol, refluxMethoxy-substituted phenyl derivativeImproved pharmacokinetic profile.
PiperidineDMF, 80°CPiperidinyl-substituted analogIncreased CNS penetration.

Key Mechanistic Insights

  • Ketone Reactivity : The 2-oxoethyl group facilitates nucleophilic additions (e.g., hydrazone formation) and condensations.

  • Quinazoline Core Stability : The dione ring remains intact under acidic/basic conditions, enabling selective side-chain modifications.

  • Steric Effects : Bulky substituents on the phenyl groups reduce reaction rates in alkylation and cyclization steps.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the quinazoline class, characterized by a bicyclic structure containing nitrogen. The synthesis of this compound typically involves several steps, including:

  • Starting Materials : The synthesis often begins with anthranilic acid derivatives or isatoic anhydride.
  • Key Reactions : Common reactions include condensation with formamide or other amines under controlled conditions to yield the quinazoline skeleton.
  • Characterization : The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including 1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione. Research indicates that:

  • Mechanism of Action : These compounds may inhibit key enzymes involved in cancer cell proliferation, such as tyrosine kinases.
  • Cell Line Efficacy : Specific derivatives have shown effectiveness against various cancer cell lines, including those representing breast and lung cancers .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Studies suggest that it can act against a range of bacterial strains by disrupting cellular processes essential for bacterial survival .

Drug Development

The unique structural features of this compound make it a valuable candidate for drug development:

  • Targeting Specific Receptors : Its ability to interact with specific biological targets positions it as a potential therapeutic agent for diseases such as cancer and bacterial infections.
  • Structure-Activity Relationship (SAR) : Modifications to the quinazoline core can enhance efficacy and selectivity for specific targets, guiding the design of new analogs with improved pharmacological profiles .

Case Studies

Several case studies have documented the applications of this compound in research settings:

  • In Vitro Studies : A study demonstrated that modified quinazoline derivatives exhibited significant cytotoxic effects on cancer cell lines while maintaining low toxicity towards normal cells .
  • In Vivo Models : Animal models have been used to evaluate the therapeutic potential of these compounds, showing promising results in tumor reduction and bacterial load decrease .

Mechanism of Action

The mechanism of action of 1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In antimicrobial studies, it has been shown to inhibit bacterial cell division by targeting key proteins involved in the process. In anticancer research, the compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Key Observations

Substituent Impact on Antitumor Activity :

  • The presence of bulky or heterocyclic groups at N1 (e.g., triazolyl, piperazinyl) correlates with enhanced cytotoxicity. For instance, compound 7 () exhibited IC50 values of 2.5 µM against HUH-7 cells, likely due to improved target interaction via the piperazinyl-chlorobenzyl moiety .
  • The target compound’s 2-(4-methylphenyl)-2-oxoethyl group may balance lipophilicity and steric effects, though its potency remains unquantified. Similar N1-alkyl/aryl substitutions in showed activity against colon and liver cancer cells .

Role of N3 Substitution :

  • A phenyl group at N3 (as in the target compound and 7a) is common in active derivatives. This substitution may stabilize the quinazoline core or participate in π-π stacking with biological targets .
  • In contrast, smaller substituents (e.g., 2-methylphenyl in ) lack reported activity, suggesting the phenyl group’s critical role .

Antibacterial vs.

Biological Activity

1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione is a member of the quinazoline-2,4(1H,3H)-dione family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer fields. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluation, and structure-activity relationships.

Chemical Structure and Synthesis

The molecular structure of this compound features a quinazoline core with a 4-methylphenyl substituent. The synthesis typically involves several key steps, including microwave-assisted methods to enhance yields. Characterization is performed using spectroscopic techniques such as NMR and MS to confirm purity and structure.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives against various bacterial strains. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were tested for their effectiveness against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Some compounds displayed moderate activity; for example:

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
Compound 13Staphylococcus aureus1180
Compound 15Escherichia coli1075
Compound 14aCandida albicans1270

These findings suggest that modifications at specific positions on the quinazoline ring can enhance antibacterial activity .

Anticancer Activity

Quinazoline derivatives are also investigated for their anticancer potential. Research indicates that these compounds can inhibit various cancer cell lines by interfering with critical cellular pathways. For example, certain derivatives have been shown to inhibit DNA topoisomerases, which are crucial for DNA replication and repair in cancer cells .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that substituents at the 1 and 3 positions of the quinazoline ring significantly influence biological activity. For instance:

  • Hydroxyl Groups : Compounds with hydroxyl groups at specific positions exhibit enhanced antioxidant properties.
  • Substituent Variability : The presence of different aromatic groups can modulate both antibacterial and anticancer activities.

These insights guide the design of new derivatives aimed at improving efficacy against targeted biological pathways .

Case Studies

Several case studies illustrate the compound's potential:

  • Antimicrobial Efficacy : A study highlighted that derivatives with oxadiazole rings showed increased potency against resistant bacterial strains compared to standard antibiotics like ampicillin.
  • Anticancer Mechanism : Another investigation demonstrated that specific quinazoline derivatives could induce apoptosis in cancer cells through mitochondrial pathways.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation reactions. A green synthesis approach using ionic liquids (e.g., [BMIm]Br) as solvents and iodine as a catalyst (0.5–1.0 mol%) at 80–100°C for 6–8 hours has been effective for analogous quinazolinone derivatives, yielding >85% purity . Optimization includes:

  • Temperature control : Higher temperatures (100°C) reduce reaction time but may increase side products.
  • Catalyst loading : Excess iodine (>1 mol%) can lead to over-oxidation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?

  • Methodological Answer :

  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding patterns. For example, monoclinic crystals (space group P2₁) with unit cell dimensions a = 5.62 Å, b = 8.89 Å, c = 15.08 Å, β = 99.5° confirm stereochemistry .

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbons at δ 165–175 ppm) .

  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 385.12 [M+H]⁺).

    Technique Key Parameters Reference
    X-ray diffractionSpace group P2₁, Z = 2, R factor = 0.029
    ¹H NMR (400 MHz, DMSO-d₆)δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H)

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for substituted quinazoline-dione derivatives?

  • Methodological Answer : Cross-validation using complementary techniques:

  • Variable-temperature NMR : Distinguishes dynamic vs. static disorder in overlapping peaks.
  • DFT calculations : Predict ¹³C chemical shifts (error margin <2 ppm) to validate experimental NMR assignments .
  • Single-crystal XRD : Resolves ambiguities in regiochemistry (e.g., ipso vs. cine substitution) .

Q. What experimental designs assess the environmental fate and biodegradation pathways of this compound?

  • Methodological Answer : Follow long-term ecological studies (e.g., Project INCHEMBIOL):

  • Phase 1 (Lab) : Measure log P (octanol-water), hydrolysis half-life (pH 5–9), and photodegradation (UV-Vis).
  • Phase 2 (Field) : Track bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS .
  • Statistical design : Randomized block trials with split plots to account for environmental variables (e.g., soil pH, microbial activity) .

Q. What strategies study regioselectivity in substitution reactions of quinazoline-2,4-dione derivatives?

  • Methodological Answer :

  • Kinetic vs. thermodynamic control : Vary reaction time and temperature (e.g., 25°C vs. reflux).
  • Catalyst screening : Morpholine in ethanol favors ipso substitution (85% yield), while piperidine may shift to cine products .
  • Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilicity, altering regioselectivity.

Q. How can computational methods predict reactivity and stability of this compound?

  • Methodological Answer :

  • DFT (B3LYP/6-311+G )**: Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilic/nucleophilic sites.
  • Molecular docking : Screen against biological targets (e.g., kinase enzymes) using AutoDock Vina; validate with MD simulations (>50 ns) .
  • QSPR models : Correlate substituent electronic parameters (Hammett σ) with hydrolysis rates.

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental bioactivity data be addressed?

  • Methodological Answer :

  • Dose-response validation : Repeat in vitro assays (e.g., MTT for cytotoxicity) with stricter controls (e.g., ATP quantification to rule out false positives).
  • Metabolite profiling : Use HPLC-HRMS to identify active metabolites that may explain unexpected activity .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., fluoro vs. methyl groups) to isolate contributing factors .

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